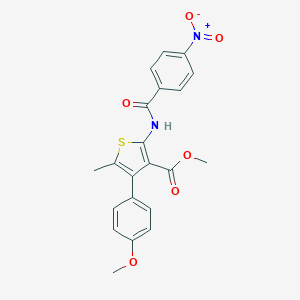![molecular formula C19H16ClN3O2 B446193 2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446193.png)
2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide is a chemical compound with the molecular formula C19H16ClN3O2 and a molecular weight of 353.802 Da . This compound is known for its unique structure, which includes a chlorophenyl group, an acetyl group, and a naphthyl group connected through a hydrazinecarboxamide linkage.
Méthodes De Préparation
The synthesis of 2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1-naphthyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide include:
- 2-[(4-chlorophenyl)acetyl]-N-(2-naphthyl)hydrazinecarboxamide
- 2-[(4-chlorophenyl)acetyl]-N-(1-phenyl)hydrazinecarboxamide
These compounds share structural similarities but differ in the position or type of aromatic groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H16ClN3O2 |
|---|---|
Poids moléculaire |
353.8g/mol |
Nom IUPAC |
1-[[2-(4-chlorophenyl)acetyl]amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-10-8-13(9-11-15)12-18(24)22-23-19(25)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,24)(H2,21,23,25) |
Clé InChI |
AZYXKCMLQANZFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B446110.png)

![4-nitro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3-methylbenzohydrazide](/img/structure/B446112.png)
![3-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B446118.png)
![5-bromo-N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B446119.png)
![N-(4-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B446120.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B446121.png)
![1,3-DIMETHYL-4-NITRO-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B446123.png)
![6-Bromo-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B446125.png)
![2-(2,5-dimethylphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B446128.png)


![Propyl 2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446133.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B446135.png)
